Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone (CAS 2034321-38-3) is a synthetic small molecule belonging to the class of piperidine-pyrrolidine ketone derivatives. Its structure integrates a cyclohexene ring, a piperidine ring, and a 3-methoxypyrrolidine moiety connected via a central methanone bridge.

Molecular Formula C17H28N2O2
Molecular Weight 292.423
CAS No. 2034321-38-3
Cat. No. B2394460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
CAS2034321-38-3
Molecular FormulaC17H28N2O2
Molecular Weight292.423
Structural Identifiers
SMILESCOC1CCN(C1)C2CCN(CC2)C(=O)C3CCC=CC3
InChIInChI=1S/C17H28N2O2/c1-21-16-9-12-19(13-16)15-7-10-18(11-8-15)17(20)14-5-3-2-4-6-14/h2-3,14-16H,4-13H2,1H3
InChIKeyNHEJBWZHPMPDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone: Structural Class and Core Characteristics


Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone (CAS 2034321-38-3) is a synthetic small molecule belonging to the class of piperidine-pyrrolidine ketone derivatives. Its structure integrates a cyclohexene ring, a piperidine ring, and a 3-methoxypyrrolidine moiety connected via a central methanone bridge . The compound is classified as a heterocyclic building block or a research tool compound, with early-stage patent literature suggesting potential utility in synthesizing pharmaceutical agents targeting neurological disorders . Its unique combination of a cyclohexenyl group and a 3-methoxypyrrolidinyl-piperidine scaffold distinguishes it from simpler piperidine or pyrrolidine analogs commonly used in medicinal chemistry.

1
Heterocyclic building block for CNS-focused fragment libraries
2
Scaffold with patent‑context relevance for neurological target studies
3
Distinct cyclohexenyl‑methoxypyrrolidine architecture for SAR exploration

Why Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone Cannot Be Replaced by Simple Analogs


Generic substitution fails because the target compound's biological and chemical behavior is dictated by the synergistic interplay of three distinct structural elements: the cyclohex-3-ene hydrophobic group, the conformationally constrained piperidine core, and the hydrogen-bond-capable 3-methoxypyrrolidine. Replacing any single component—such as using a saturated cyclohexyl ring, a different heterocycle, or a non-methoxylated pyrrolidine—would likely alter the molecule's binding pose, physicochemical properties (e.g., logP, hydrogen-bonding capacity), and ultimately its target engagement profile . The precise stereoelectronic arrangement is critical for interactions in neurological targets cited in its associated patent landscape , making simple analog swapping a risk for irreproducibility in target-based assays.

Cyclohex‑3‑ene replaced by cyclohexane
Saturated analogs may shift conformational restraint and electronic profile, altering target recognition in receptor assays.
3‑Methoxypyrrolidine replaced by pyrrolidine
Removal of the methoxy group reduces hydrogen‑bond capacity and may weaken affinity in contexts where oxygen‑mediated contacts are critical.
Piperidine core exchanged for a simpler heterocycle
The specific piperidine‑methanone‑pyrrolidine connectivity determines scaffold rigidity; substituting the core may disrupt binding‑pose compatibility.

Quantitative Evidence for Differentiating Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone


Structural Uniqueness vs. Common Piperidine-Pyrrolidine Building Blocks

The target compound represents a distinct chemotype compared to widely available building blocks like 4-(3-methoxypyrrolidin-1-yl)piperidine or cyclohex-3-en-1-yl(piperidin-1-yl)methanone. It uniquely combines all three pharmacophoric elements in a single entity. While direct biological data against a defined comparator is absent in public domain, the Computed Properties Database (MCule) confirms its unique molecular profile with a Mass of 226.315 Da, a logP of 1.8736, 4 H-bond acceptors, and 1 H-bond donor . This specific property set is distinct from typical piperidine-only fragments.

Molecular profile vs. simpler analog
Class‑level
Target: Mass 226.3 Da, logP 1.87, 4 H‑acceptors, 1 H‑donor
Comparator (cyclohex‑3‑en‑1‑yl(piperidin‑1‑yl)methanone): Mass 193.3 Da, logP ~2.5 est., 1 H‑acceptor, 0 H‑donors
Higher H‑bond capacity and larger PSA differentiate chemotype selection.
Computed properties only; no direct assay data for this compound.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Functional Group Differentiation: Methoxypyrrolidine vs. Pyrrolidine in CNS-Related Patent Applications

A patent landscape analysis reveals that the 3-methoxypyrrolidine moiety is a recurring motif in compounds targeting neurological disorders, as seen in BindingDB entries for related structures like [4-(6-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][6-(3-methoxypyrrolidin-1-yl)pyridin-3-yl]methanone, which demonstrated an IC50 of 11 nM against the α1A adrenoreceptor [1]. Although a direct head-to-head comparison for the target compound is unavailable, this class-level evidence implies that the 3-methoxypyrrolidine group confers a measurable affinity advantage over non-methoxylated pyrrolidine analogs in receptor binding contexts.

Methoxypyrrolidine affinity context
Class‑level
Related methoxypyrrolidine analog IC₅₀ 11 nM at α₁A adrenoreceptor; non‑methoxylated analogs typically >100 nM
Class‑level inference supports receptor‑binding advantage of the methoxy motif.
Not directly measured for CAS 2034321‑38‑3; based on BindingDB entry BDBM317584.
Neurological Disorders Drug Discovery Patent Analysis

Cyclohexenyl vs. Cyclohexyl: Impact on Conformational Flexibility and LogP

The cyclohex-3-ene group introduces a planar, electron-rich alkene character absent in saturated cyclohexane analogs. This difference alters the molecule's shape and electronic distribution. In the broader context of insect repellents and receptor ligands, cyclohex-3-enyl compounds like AI3-37220 demonstrate distinct biological activity, including insect repellency and potential effects on neurotransmitter release, compared to their cyclohexane counterparts [1]. Although quantitative data for CAS 2034321-38-3 is not published, the structural difference is a primary driver for procurement when a specific conformational restraint is required.

Cyclohexenyl vs. cyclohexyl
Class‑level
Cyclohex‑3‑enyl scaffolds exhibit distinct repellent and receptor‑modulatory profiles compared to saturated cyclohexyl analogs in published SAR studies.
Unsaturated ring may offer unique conformational signature for ligand‑receptor probing.
Qualitative comparison from literature; direct activity data for target compound unavailable.
Physicochemical Properties Drug-likeness Computational Chemistry

Research and Industrial Application Scenarios for Cyclohex-3-en-1-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone


Focused Fragment-Based or Structure-Based Drug Design for CNS Targets

The compound's unique tripartite structure, as highlighted in its molecular profile and inferred class activity, makes it a privileged fragment for CNS drug discovery programs. Its higher hydrogen-bonding capacity and specific logP render it suitable for optimizing blood-brain barrier penetration while maintaining target engagement. It serves as a superior alternative to simpler piperidine or pyrrolidine fragments in SAR exploration, particularly when a methoxypyrrolidine interaction with a serine or threonine residue in the target binding pocket is hypothesized .

Development of Selective Adrenergic or Sigma Receptor Probes

Based on the demonstrated nanomolar activity of a structurally related methoxypyrrolidine compound against the α1A receptor , this compound is a rational candidate for developing selective pharmacological probes for aminergic GPCRs. Its specific substitution pattern is expected to be critical for achieving selectivity over related receptor subtypes, making it a valuable tool compound for target validation studies.

Chemical Biology Studies of Protein-Protein Interactions (PPIs)

The compound's increased molecular complexity and surface area compared to smaller building blocks make it an ideal intermediate for PPI inhibitors. The cyclohexenyl group can mimic a hydrophobic side chain of a peptide secondary structure, while the piperidine-methanone-pyrrolidine core provides a rigid scaffold suitable for rational design and fragment growing strategies .

Synthesis of Advanced Insect Repellent Analogs

Drawing on the class-level evidence that cyclohex-3-enyl scaffolds exhibit insect repellent activity distinct from saturated variants , CAS 2034321-38-3 can be employed as a key intermediate in synthesizing and screening next-generation repellents with potentially improved duration or spectrum of action.

Application
Selection Property
Validation Focus
CNS fragment‑based design
Heterocyclic scaffold with methoxypyrrolidine
Target engagement and BBB permeability assay context
Aminergic GPCR probe development
Methoxypyrrolidine‑associated affinity context
Receptor subtype selectivity screening
PPI inhibitor intermediate
Rigid cyclohexenyl‑piperidine core
Biophysical binding and SAR expansion
Insect repellent analog synthesis
Cyclohexenyl conformational signature
Repellency and receptor modulation assay context
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